molecular formula C13H16ClNO B7844991 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide

2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide

Cat. No.: B7844991
M. Wt: 237.72 g/mol
InChI Key: QSFZRYOIAJDCEQ-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide is an organic compound with the molecular formula C13H16ClNO It is characterized by the presence of a chloro group, a cyclopropyl group, and a 3-methylbenzyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide typically involves the reaction of 2-chloroacetamide with cyclopropylamine and 3-methylbenzyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 2-chloroacetamide is reacted with cyclopropylamine in the presence of a base such as sodium hydroxide to form N-cyclopropyl-2-chloroacetamide.

    Step 2: N-cyclopropyl-2-chloroacetamide is then reacted with 3-methylbenzyl chloride in the presence of a suitable solvent like dichloromethane to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.

Scientific Research Applications

2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide involves its interaction with specific molecular targets. The chloro group and the cyclopropyl group play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

    2-Chloro-N-cyclopropyl-4-methylbenzamide: Shares structural similarities but differs in the position of the methyl group.

    N-cyclopropyl-3-methylbenzamide: Lacks the chloro group, which affects its reactivity and biological activity.

Uniqueness: 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c1-10-3-2-4-11(7-10)9-15(12-5-6-12)13(16)8-14/h2-4,7,12H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFZRYOIAJDCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(C2CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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